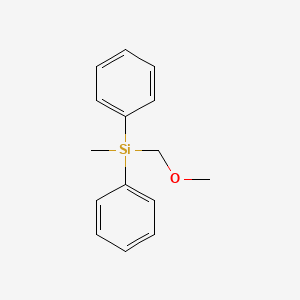
(Methoxymethyl)(methyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxymethyl)(methyl)diphenylsilane is an organosilicon compound with the molecular formula C15H18OSi It is a derivative of diphenylsilane, where one of the hydrogen atoms is replaced by a methoxymethyl group and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(Methoxymethyl)(methyl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenyldimethoxysilane with methylmagnesium bromide in diethyl ether at low temperatures (0-20°C) for about 12 hours . This reaction yields this compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
(Methoxymethyl)(methyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
(Methoxymethyl)(methyl)diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty polymers and resins, particularly in UV-curable materials.
Mechanism of Action
The mechanism of action of (Methoxymethyl)(methyl)diphenylsilane involves its interaction with various molecular targets. The methoxymethyl group can participate in nucleophilic substitution reactions, while the phenyl groups provide stability and influence the compound’s reactivity. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethylsilane: Similar in structure but lacks the methoxymethyl group.
Diphenyldimethoxysilane: Contains two methoxy groups instead of one methoxymethyl and one methyl group.
Chloro(methyl)diphenylsilane: Contains a chlorine atom instead of a methoxymethyl group.
Uniqueness
(Methoxymethyl)(methyl)diphenylsilane is unique due to the presence of both a methoxymethyl and a methyl group attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
Molecular Formula |
C15H18OSi |
|---|---|
Molecular Weight |
242.39 g/mol |
IUPAC Name |
methoxymethyl-methyl-diphenylsilane |
InChI |
InChI=1S/C15H18OSi/c1-16-13-17(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
ZOYKQGYFQVOLQH-UHFFFAOYSA-N |
Canonical SMILES |
COC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)


![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)
![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)
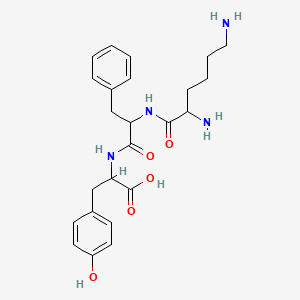
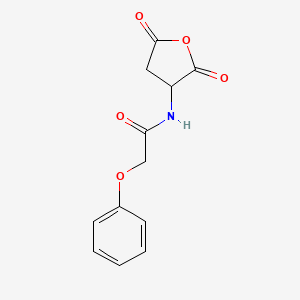
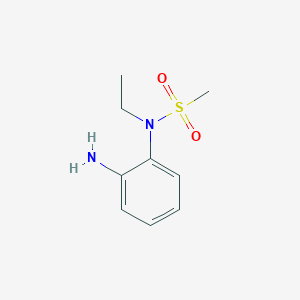
![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)
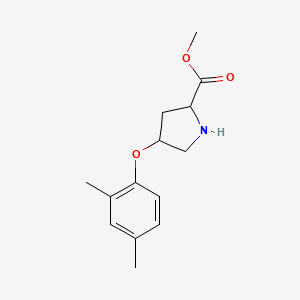
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12106667.png)
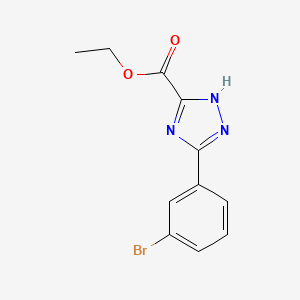
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)
